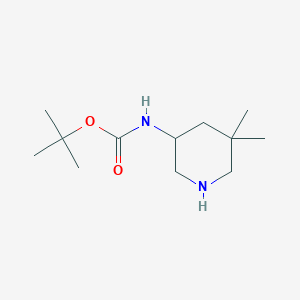

tert-butyl N-(5,5-dimethylpiperidin-3-yl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-(5,5-dimethylpiperidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-12(4,5)8-13-7-9/h9,13H,6-8H2,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTRKKUYVZIMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Introduction

Tert-butyl N-(5,5-dimethylpiperidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the central nervous system (CNS). This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety linked to a 5,5-dimethylpiperidine ring. The structural characteristics contribute to its pharmacological properties, including the ability to interact with various biological targets.

The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors. Studies indicate that it may act as an inhibitor of certain neurotransmitter receptors or transporters, particularly those related to dopamine and serotonin pathways. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety.

Key Mechanistic Insights

- Neurotransmitter Interaction : The compound has shown binding affinity for dopamine and serotonin receptors, which are crucial for mood regulation and cognitive function.

- Blood-Brain Barrier Permeability : Its structure allows for effective penetration of the blood-brain barrier, enhancing its therapeutic potential in CNS disorders.

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies:

- CNS Activity : Research indicates that the compound acts as a central nervous system agent with potential applications in treating neurological disorders. It has demonstrated efficacy in modulating neurotransmitter systems.

- Inhibition Studies : Interaction studies reveal that it inhibits specific neurotransmitter receptors, which may lead to therapeutic effects in conditions like depression and anxiety.

Data Table: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| CNS Agent | Potential treatment for neurological disorders | |

| Neurotransmitter Inhibition | Inhibits dopamine and serotonin receptors | |

| Blood-Brain Barrier Penetration | High permeability enhances therapeutic potential |

Study 1: Neuropharmacological Evaluation

In a study assessing the neuropharmacological effects of this compound, researchers found that the compound significantly improved behavioral outcomes in animal models of depression. The study highlighted its ability to enhance serotonin levels in the brain, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs).

Study 2: Binding Affinity Analysis

Another study conducted binding affinity assays using radiolabeled ligands to evaluate the interaction of the compound with various neurotransmitter receptors. Results showed a high affinity for both dopamine D2 and serotonin 5-HT2A receptors, indicating its potential as a dual-action agent in neuropharmacology.

相似化合物的比较

Chemical Identity :

- IUPAC Name : tert-Butyl N-(5,5-dimethylpiperidin-3-yl)carbamate

- Molecular Formula : C₁₃H₂₀N₂O₂

- Molecular Weight : 236.32 g/mol (CAS 121494-52-8) ; 228.34 g/mol (CAS 1823780-33-1) .

- Purity : ≥95% (solid form) .

- Structural Features : A piperidine ring substituted with two methyl groups at the 5-position and a tert-butyl carbamate group at the 3-position.

Applications: This compound is a key intermediate in pharmaceutical synthesis, notably in the production of selective kinase inhibitors such as CDK7 inhibitors . Its sterically hindered structure enhances stability and influences binding interactions in drug-receptor complexes.

Comparison with Structurally Similar Compounds

Substituted Piperidine Carbamates

The following table compares this compound with analogs featuring variations in substituents or stereochemistry:

Key Observations :

- Fluorinated Analogs : Compounds like N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

- Stereochemistry : Enantiomeric forms (e.g., (S)-tert-butyl derivatives) are critical for binding specificity in chiral drug targets, as seen in kinase inhibitor synthesis .

Carbamates with Non-Piperidine Cores

Comparisons with bicyclic and other heterocyclic carbamates:

Key Observations :

- Conformational Flexibility : Bicyclic cores (e.g., bicyclo[2.2.2]octane) restrict rotational freedom, favoring selective interactions in enzyme-binding pockets .

- Bioavailability : Piperidine derivatives generally exhibit better solubility than bicyclic analogs due to reduced ring strain and lower molecular complexity .

Functional Group Variations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。